molecular formula C13H8ClNO3 B1581017 4-Chloro-3-nitrobenzophenone CAS No. 56107-02-9

4-Chloro-3-nitrobenzophenone

Cat. No. B1581017
M. Wt: 261.66 g/mol
InChI Key: YBDBYPQFIMSFJW-UHFFFAOYSA-N
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Patent
US04221739

Procedure details

A mixture of 26 g of 3-nitro-4-chloro-benzophenone, 20 ml. of ethanol and 35 ml. of diisobutylamine is heated to 80° to 85° C. under stirring, and the reaction mixture is kept at this temperature for 6 hours. When the reaction is over, the ethanol is distilled off under reduced pressure, and 260 ml. of petroleum ether (b.p.: 40° to 100° C.) are added to the solid residue. The separated diisobutylamine hydrochloride is removed by filtration, the filtrate is evaporated, and the residue is recrystallized from ethanol. 32.7 g of 3-nitro-4-(N,N-diisobutylamino)-benzophenone are obtained, m.p. 80°-81° C. (compound B9 supra)
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][C:17]=1Cl)[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8])([O-:3])=[O:2].[CH2:19]([NH:23][CH2:24][CH:25]([CH3:27])[CH3:26])[CH:20]([CH3:22])[CH3:21]>C(O)C>[N+:1]([C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][C:17]=1[N:23]([CH2:24][CH:25]([CH3:27])[CH3:26])[CH2:19][CH:20]([CH3:22])[CH3:21])[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)C2=CC=CC=C2)C=CC1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)NCC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
is distilled off under reduced pressure, and 260 ml
ADDITION
Type
ADDITION
Details
of petroleum ether (b.p.: 40° to 100° C.) are added to the solid residue
CUSTOM
Type
CUSTOM
Details
The separated diisobutylamine hydrochloride is removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)C2=CC=CC=C2)C=CC1N(CC(C)C)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 32.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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